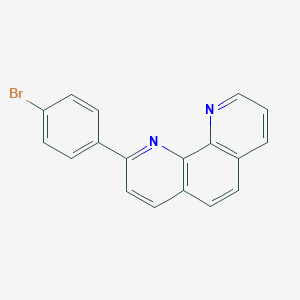

2-(4-Bromophenyl)-1,10-phenanthroline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2/c19-15-8-5-12(6-9-15)16-10-7-14-4-3-13-2-1-11-20-17(13)18(14)21-16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATGRTIOGXDQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC=C(C=C4)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 4 Bromophenyl 1,10 Phenanthroline and Its Analogues

Direct Synthetic Routes to 2-(4-Bromophenyl)-1,10-phenanthroline

The direct synthesis of this compound can be achieved through several methods, each offering distinct advantages in terms of efficiency and reaction conditions.

Condensation Reactions with 1,10-Phenanthroline-5,6-dione (B1662461) Precursors and Related Aldehydes

A common and effective method for synthesizing phenanthroline derivatives involves the condensation of 1,10-phenanthroline-5,6-dione with an appropriate aldehyde. wikipedia.orgtcichemicals.com In the case of this compound, this involves reacting 1,10-phenanthroline-5,6-dione with 4-bromobenzaldehyde (B125591). This reaction is a variant of the well-established Radziszewski reaction. nih.gov

The synthesis of the precursor, 1,10-phenanthroline-5,6-dione, is typically achieved by the oxidation of 1,10-phenanthroline (B135089) using a mixture of nitric acid and sulfuric acid, with 5-nitro-1,10-phenanthroline (B1664666) as an intermediate. wikipedia.org Another method involves the use of potassium bromide and nitric acid in concentrated sulfuric acid, which can yield the dione (B5365651) in high percentages. chemicalbook.com

The condensation reaction itself is generally carried out in a suitable solvent, such as glacial acetic acid, and often in the presence of a source of ammonia, like ammonium (B1175870) acetate (B1210297). rsc.org The reaction mixture is typically heated to reflux to drive the reaction to completion. nih.gov

| Reactants | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,10-phenanthroline | Nitric acid, Sulfuric acid | - | - | wikipedia.org |

| 1,10-phenanthroline monohydrate, Potassium bromide | Concentrated sulfuric acid, Concentrated nitric acid | 5°C then heated to 100°C for 6 hours | 80.9-85.0% | chemicalbook.com |

| 1,10-phenanthroline, KBr, HNO3 | Concentrated H2SO4 | 5°C then 130°C for 2 hours | 96% | chemicalbook.com |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, such as organolithium and Grignard reagents, provide a powerful alternative for the synthesis of substituted phenanthrolines. chemistrysteps.comdigitellinc.com These reagents are highly nucleophilic and can add to the C-2 position of the phenanthroline ring. libretexts.orgyoutube.com

For the synthesis of this compound, a potential route involves the reaction of 1,10-phenanthroline with a Grignard reagent derived from 1,4-dibromobenzene. However, the high reactivity of these organometallic compounds necessitates careful control of reaction conditions to avoid side reactions. libretexts.org A more common approach involves the reaction of an organolithium reagent, such as phenyllithium (B1222949), with 4-bromobenzaldehyde to form an imine, which is then converted to the final product. chembk.com The use of organomagnesium reagents (Grignard reagents) is often preferred due to their comparative safety over organolithium compounds. digitellinc.com

The choice of solvent is critical for the success of these reactions, with diethyl ether or tetrahydrofuran (B95107) (THF) being essential for the formation and stability of Grignard reagents. libretexts.orgyoutube.com

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a "green" and efficient method for a wide range of organic transformations, including the synthesis of heterocyclic compounds like phenanthroline derivatives. nih.govnih.govorganic-chemistry.orgrsc.orgnih.govmdpi.comrsc.org This technique often leads to significantly shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govjlu.edu.cn

The synthesis of imidazole-fused phenanthroline derivatives, which are structurally related to this compound, has been successfully achieved using microwave irradiation. jlu.edu.cnnih.gov For instance, the condensation of 1,10-phenanthroline-5,6-dione with various benzaldehydes can be carried out under microwave heating, with yields ranging from 52% to 89% in as little as 20 minutes. jlu.edu.cn This suggests that the direct synthesis of this compound could also be significantly enhanced by employing microwave technology.

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 3-4 hours | 70-72% | nih.gov |

| Microwave-Assisted | 4-5 minutes | 87-88% | nih.gov |

| Microwave-Assisted | 20 minutes | up to 89% | jlu.edu.cn |

Post-Synthetic Functionalization and Derivatization Approaches

The bromine atom in this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Suzuki Cross-Coupling Reactions for Aryl and Heteroaryl Substituent Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between aryl halides and organoboron compounds. nih.govlibretexts.orgnih.govorganic-chemistry.orgacs.orgresearchgate.netmdpi.comyoutube.com In the context of this compound, the bromine atom is an ideal electrophilic partner for Suzuki coupling reactions.

This reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the phenyl ring. researchgate.net The general reaction involves a palladium catalyst, a base, and an appropriate boronic acid or boronic ester. libretexts.org The choice of catalyst, base, and solvent can be optimized to achieve high yields and tolerate a wide range of functional groups. nih.govorganic-chemistry.org For example, the coupling of aryl bromides with phenylboronic acid can proceed in good yields using a palladium catalyst and a base like cesium carbonate in a solvent such as dioxane. researchgate.net

This strategy has been employed to synthesize a variety of biaryl and heteroaryl-substituted phenanthroline derivatives with potential applications in materials science and as ligands for catalysis. rsc.orgresearchgate.net

Strategies for Imidazole (B134444) Fusion to the Phenanthroline Backbone

The fusion of an imidazole ring to the phenanthroline core leads to the formation of phenanthro[9,10-d]imidazole derivatives, a class of compounds with interesting photophysical and biological properties. nih.govnih.govresearchgate.net The synthesis of these fused systems often starts from 1,10-phenanthroline-5,6-dione. nih.govnih.gov

A common method is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (in this case, 1,10-phenanthroline-5,6-dione), an aldehyde, an amine, and ammonium acetate. nih.gov For instance, reacting 1,10-phenanthroline-5,6-dione with 4-bromobenzaldehyde, an aniline (B41778) derivative, and ammonium acetate in glacial acetic acid can yield the corresponding 2-(4-bromophenyl)-1-aryl-1H-phenanthro[9,10-d]imidazole. rsc.orgbldpharm.com

Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Beyond the widely used Suzuki, Heck, and Buchwald-Hartwig reactions, a diverse range of other cross-coupling methodologies are employed to synthesize and functionalize this compound and its analogues. These alternative reactions, including the Sonogashira, Stille, and Ullmann couplings, provide access to a broader scope of derivatives with unique electronic and steric properties. organic-chemistry.orgwikipedia.orgorganic-chemistry.org These methods are crucial for creating compounds with tailored characteristics for various applications. nih.gov

Sonogashira Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between aryl halides, such as this compound, and terminal alkynes. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction can be performed under relatively mild conditions, which is advantageous for complex molecules. wikipedia.org Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of alkynes. thalesnano.com In the context of phenanthroline derivatives, iron-based catalysts have also been explored; for instance, a system of iron(III) chloride hexahydrate and 1,10-phenanthroline itself can catalyze Sonogashira-type couplings in water, highlighting a move towards more sustainable synthetic methods. nih.gov The resulting alkynyl-phenanthroline derivatives are valuable precursors for more complex structures and materials.

Stille Coupling: The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This methodology has been successfully applied to the functionalization of bromo-substituted 1,10-phenanthrolines. researchgate.net For example, reacting a bromophenanthroline with an organostannane reagent, such as tributyl(2,3-dihydrothieno[3,4-b] wikipedia.orgrsc.orgdioxin-5-yl)stannane, allows for the introduction of complex heterocyclic moieties onto the phenanthroline core. researchgate.net A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity necessitates careful handling. wikipedia.org

Ullmann Condensation: The Ullmann reaction is a classical copper-promoted method for forming carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. organic-chemistry.orgwikipedia.org It typically requires higher temperatures than palladium-catalyzed reactions but is highly effective for coupling aryl halides with amines, alcohols, and thiols. wikipedia.org The 1,10-phenanthroline scaffold itself is recognized as a "privileged ligand" in promoting copper-catalyzed reactions, including Ullmann couplings, often allowing the reactions to proceed under milder conditions. researchgate.net Modern protocols often use soluble copper catalysts with ligands like 1,10-phenanthroline to improve efficiency. wikipedia.org This reaction is particularly useful for synthesizing derivatives where a nitrogen or oxygen atom is directly attached to the phenyl ring of the this compound moiety.

Advanced Chemical Derivatization Techniques for Analytical and Application Purposes

The functionalization of this compound is not limited to the initial synthesis of analogues but extends to advanced derivatization strategies aimed at enhancing its utility for specific analytical and functional purposes. rsc.org These techniques modify the molecule to amplify its detection signal, enable specific interactions, or incorporate it into larger systems like polymers or metal-organic frameworks (MOFs). rsc.orgescholarship.org

Derivatization for Chemosensing: The inherent photophysical properties of the 1,10-phenanthroline system can be fine-tuned through derivatization to create highly sensitive and selective chemosensors. rsc.org By introducing specific functional groups, the molecule's response to binding with cations or anions can be observed through changes in its UV-visible absorption or fluorescence emission spectra. rsc.org For instance, a phenanthroline derivative bearing an imidazole group was designed as a multifunctional probe that exhibits a colorimetric response to Fe²⁺ ions and a ratiometric fluorescent response to Zn²⁺ ions. nih.gov This targeted derivatization allows for the "naked-eye" detection of certain metal ions and their imaging within biological cells. nih.gov

Post-Synthetic Modification (PSM) in Metal-Organic Frameworks: this compound can serve as a ligand in the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials. nih.govresearchgate.net After the MOF has been synthesized, the phenanthroline ligand can undergo post-synthetic modification (PSM). rsc.org This powerful technique allows for chemical transformations on the already-formed framework, introducing new functional groups without altering the underlying structure. nih.gov Covalent PSM can be used to modify the organic linker (the phenanthroline derivative), for example, by utilizing the bromo-substituent for further coupling reactions. researchgate.net This can graft polymers to the MOF, creating hybrid materials with tailored properties for catalysis, separations, or drug delivery. escholarship.orgresearchgate.net Coordinative PSM involves attaching new molecules to the metal centers of the framework, further tuning the MOF's surface chemistry and properties. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complex Formation with 2 4 Bromophenyl 1,10 Phenanthroline Ligands

Fundamental Principles of 1,10-Phenanthroline (B135089) Metal Chelation

1,10-phenanthroline (phen) and its derivatives are classic bidentate ligands that coordinate to metal ions through their two nitrogen atoms. researchgate.net This chelation forms a stable five-membered ring with the metal center. researchgate.net The planarity and rigidity of the phenanthroline system are key features that contribute to the stability of its metal complexes. researchgate.netelectrochemsci.org The aromatic nature of the ligand also allows for π-π stacking interactions, which can influence the supramolecular assembly and photophysical properties of the complexes. rsc.org

The coordination of 1,10-phenanthroline to a metal ion can significantly alter the electronic properties of both the metal and the ligand. This can lead to the emergence of interesting photophysical phenomena, such as metal-to-ligand charge transfer (MLCT) transitions. elsevierpure.com The energy of these transitions, and consequently the color and luminescence of the complexes, can be tuned by modifying the substituents on the phenanthroline ring. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2-(4-bromophenyl)-1,10-phenanthroline typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including NMR, IR, UV-Vis spectroscopy, mass spectrometry, and X-ray crystallography.

Copper(I) complexes with phenanthroline-based ligands are of significant interest due to their potential applications in light-emitting electrochemical cells (LECs) and as photosensitizers. chim.it The coordination of this compound to a Cu(I) center can lead to the formation of complexes with desirable photophysical properties. For instance, the steric bulk introduced by the 2,9-diphenyl-1,10-phenanthroline (B1589507) ligand in [Cu(dpp)₂]⁺ has been shown to influence the excited-state structural distortion of the complex. nih.gov While specific studies on the 2-(4-bromophenyl) derivative are not abundant, the general principles suggest that the electronic nature of the bromophenyl group could modulate the energy of the MLCT bands, impacting the color and efficiency of light emission. These complexes are often investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. chembk.com

Table 1: Examples of Copper Complexes with Phenanthroline Ligands

| Complex | Ligand | Application | Reference |

| [Cu(phen)₂]⁺ | 1,10-phenanthroline | Luminescent agent | wikipedia.org |

| Cu(II)bis-1,10-phenanthroline | 1,10-phenanthroline | Chemical nuclease for DNA scission | chim.it |

| [Cu(dpp)₂]⁺ | 2,9-diphenyl-1,10-phenanthroline | Photosensitizer | nih.gov |

Rhenium(I) tricarbonyl complexes of the general formula fac-[Re(CO)₃(N,N)(L)], where N,N is a diimine ligand like this compound, are known for their rich photophysical and photochemical properties. researchgate.netnih.govnih.govdrugbank.com These complexes exhibit intense and long-lived luminescence, making them suitable for applications as photosensitizers and in bioimaging. soton.ac.uk The excited-state properties of these complexes can be tuned by modifying the diimine ligand. nih.govphyschemres.org For example, the introduction of a pyrenyl substituent on an imidazo[4,5-f] nih.govnih.govphenanthroline ligand has been shown to lead to record-high triplet excited-state lifetimes. nih.gov The 4-bromophenyl group in this compound can influence the electronic structure and, consequently, the ground and excited-state properties of the corresponding Re(I) complex. physchemres.org Studies on related Re(I) complexes have shown their potential as cytotoxic agents against cancer cells. nih.govnih.gov

Table 2: Photophysical Properties of Selected Rhenium(I) Tricarbonyl Complexes

| Complex | Emission Maxima (nm) | Excited State Lifetime | Application | Reference |

| fac-[ReBr(CO)₃(3)] | - | - | Luminescent probe | soton.ac.uk |

| [ReCl(CO)₃(pyr-imphen)] | - | >1000 µs | Triplet photosensitizer | nih.gov |

| fac-[Re(Br(CO)₃L4)] | - | - | Chromophoric studies | physchemres.org |

Platinum(II) complexes are renowned for their applications in cancer therapy. mdpi.com The coordination of this compound to a Pt(II) center can yield complexes with interesting biological activities. nih.gov Cyclometalated platinum(II) complexes, where a ligand is coordinated to the metal via both a nitrogen and a carbon atom, often exhibit unique photophysical and biological properties. rsc.orgnih.govrsc.orgacs.orgnih.gov The emission color and quantum yield of these complexes can be tuned by modifying the ligands. nih.govacs.org For instance, the introduction of a 4-phenylthiazole-2-thiolate ligand has been shown to enhance the quantum yield of cyclometalated Pt(II) complexes, making them suitable for solution-processable OLEDs. nih.gov Polyfluorophenyl Pt(II) complexes with phenanthroline-type ligands have also been investigated as potential antitumor agents, showing promising activity against various cancer cell lines. mdpi.comsemanticscholar.org The presence of the 4-bromophenyl group on the phenanthroline ligand could influence the lipophilicity and cellular uptake of the platinum complex, potentially affecting its biological efficacy. nih.gov Furthermore, some platinum(II) complexes with pincer-type ligands have been shown to form hydrogels with pH-responsive and sustained-release properties, offering new avenues for drug delivery. rsc.org

Table 3: Examples of Platinum(II) Complexes and their Properties

| Complex Type | Ligand Type | Key Feature | Application | Reference |

| Cyclometalated | 1,3-di(2-pyridyl)benzene | Tunable emission | OLEDs | nih.govacs.org |

| Polyfluorophenyl | 1,10-phenanthroline derivatives | Antitumor activity | Cancer therapy | mdpi.com |

| Pincer-type | 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine | Hydrogel formation | Drug delivery | rsc.org |

Ruthenium(II) polypyridyl complexes, particularly those containing 1,10-phenanthroline and its derivatives, have been extensively studied as photosensitizers and for their interactions with DNA. nih.govamericanelements.comnih.govrsc.orgbrieflands.compsu.eduresearchgate.netnih.govrsc.org These octahedral complexes, with the general formula [Ru(L)₂(N,N)]²⁺, where L is an ancillary ligand like bipyridine or phenanthroline, and N,N is the primary ligand of interest, can bind to DNA through intercalation. americanelements.comnih.gov The nature of the substituent on the phenanthroline ring can significantly influence the DNA binding affinity and mode. americanelements.compsu.edu For example, a study on regioisomers of [Ru(phen)L]²⁺ complexes showed that the electronic nature of the auxiliary ligand and the functional group on the main ligand can tailor the DNA interaction. americanelements.com The 4-bromophenyl group in this compound would likely influence the steric and electronic profile of the resulting ruthenium complex, thereby affecting its interaction with DNA. These complexes are also investigated for their potential in photodynamic therapy (PDT), where they can generate reactive oxygen species upon light activation to kill cancer cells. nih.govrsc.org The ability of these complexes to act as "light switches," where their luminescence is enhanced upon binding to DNA, makes them useful as probes for nucleic acid structures. nih.gov

Table 4: Ruthenium(II) Polypyridyl Complexes and their DNA Interaction

| Complex | Ligand (L) | DNA Binding Mode | Application | Reference |

| [Ru(phen)₂(BPIP)]²⁺ | 2-(4-bromophenyl)imidazo[4,5-f] nih.govnih.govphenanthroline | Intercalation | Potential therapeutic | americanelements.com |

| [Ru(bpy)₂(dppz)]²⁺ | dipyrido[3,2-a:2',3']phenazine | Intercalation | DNA probe | nih.gov |

| [Ru(phen)₂(IPP)]²⁺ | 4-(1H-imidazo[4,5-f] nih.govnih.govphenanthrolin-2-yl)-N,N-diphenylaniline | Mitochondrial accumulation | Anticancer agent | nih.gov |

1,10-phenanthroline and its derivatives form stable complexes with a range of first-row transition metals, including iron, nickel, cobalt, and zinc. electrochemsci.orgscience.govresearchgate.netresearchgate.net The resulting complexes often exhibit interesting magnetic and electrochemical properties. For example, iron(II) complexes with phenanthroline ligands can exhibit spin crossover behavior. brieflands.com Nickel(II) complexes with bulky phenanthroline ligands have been shown to form 1:1 complexes, in contrast to the 3:1 complexes formed with unsubstituted phenanthroline. wikipedia.org Cobalt and zinc complexes with imidazo[4,5-f] nih.govnih.govphenanthroline derivatives have also been synthesized and characterized. researchgate.net The coordination of this compound to these metals would be expected to yield stable complexes, with the bromophenyl substituent potentially influencing their catalytic activity, for instance, in electrocatalytic hydrogen evolution. electrochemsci.org

Table 5: Complexes of First-Row Transition Metals with Phenanthroline Ligands

| Metal | Ligand | Property/Application | Reference |

| Iron(II) | 2-(2-Alkyl-2H-tetrazol-5-yl)-1,10-phenanthroline | Spin crossover | brieflands.com |

| Nickel(II) | Neocuproine | 1:1 complex formation | wikipedia.org |

| Cobalt(II) | Imidazo[4,5-f] nih.govnih.govphenanthroline derivatives | Stable complex formation | researchgate.net |

| Zinc(II) | Imidazo[4,5-f] nih.govnih.govphenanthroline derivatives | Luminescent complexes | researchgate.net |

Complexes with Other Transition Metals (e.g., Pd, Ag, Mo)

While the coordination chemistry of the parent 1,10-phenanthroline (phen) ligand is extensive, specific studies on the this compound derivative are less common. However, the behavior of closely related analogues and the parent ligand provides significant insight into its expected interactions with palladium, silver, and molybdenum.

Palladium (Pd): Palladium(II), with its d⁸ electron configuration, commonly forms square-planar complexes with phenanthroline-based ligands. nih.govquora.com Research on the closely related 2-phenyl-1,10-phenanthroline (B3045544) ligand has shown that it can act as a tridentate ligand with Pd(II). In a notable reaction, the ligand undergoes orthometallation, where a C-H bond on the pendent phenyl ring is activated, leading to the formation of a covalent Pd-C bond. This results in a highly stable, square-planar complex, bromido[2-(phenanthrolin-2-yl)phenyl-κ³C¹,N,N′]palladium(II), where the ligand coordinates in a tridentate C,N,N' fashion. nih.gov This type of cyclometallation is a key feature of the reactivity of 2-aryl-phenanthroline ligands with palladium.

More generally, palladium(II) reacts with 1,10-phenanthroline to form precursor complexes such as [Pd(phen)Cl₂]. nih.govnih.gov From this starting material, a variety of other complexes can be synthesized. For instance, reaction with silver triflate in acetonitrile (B52724) yields [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂, where two acetonitrile molecules occupy the coordination sites, maintaining the square-planar geometry around the palladium center. nih.govnih.gov

Silver (Ag): Specific complexes of silver with this compound are not detailed in the surveyed literature. However, the Ag(I) ion, with its flexible coordination sphere, is known to form a diverse range of structures with phenanthroline-based ligands. These structures can vary from simple mononuclear or dinuclear complexes to extended, multi-dimensional coordination polymers. sci-hub.senih.gov The final architecture is highly dependent on the counter-anion and the stoichiometry of the reaction. nih.gov For example, Ag(I) can form two-coordinate linear, three-coordinate trigonal planar, or four-coordinate tetrahedral geometries. sci-hub.se The formation of coordination polymers with good thermal stability is a common feature of silver-ligand interactions. sci-hub.semdpi.com

Molybdenum (Mo): Experimental data on molybdenum complexes with this compound is also limited. The coordination chemistry of molybdenum with the parent 1,10-phenanthroline ligand involves various oxidation states, including Mo(0), Mo(II), and Mo(IV). araid.es In low oxidation states, such as in tetracarbonyl(1,10-phenanthroline)molybdenum(0), the phenanthroline ligand binds in a bidentate fashion to the metal center, resulting in a distorted octahedral geometry. araid.es In such complexes, the phenanthroline ligand functions not only as a strong σ-donor through its nitrogen lone pairs but also as a π-acceptor, which helps to stabilize the low oxidation state of the metal by accepting electron density from the metal's d-orbitals into its own π*-orbitals. araid.es

Analysis of Coordination Geometry, Ligand Field Effects, and Complex Stability

The electronic and steric properties of the this compound ligand play a crucial role in determining the geometry, electronic structure, and stability of its metal complexes.

Coordination Geometry

The geometry of metal complexes with this ligand is dictated by the metal's coordination number, oxidation state, and d-electron count.

Square-Planar: This is the predominant geometry for d⁸ metal ions like Pd(II). nih.govquora.com The orthometallation of the related 2-phenyl-phenanthroline ligand forces a coplanar arrangement of the tridentate ligand around the Pd(II) center to achieve a stable square-planar configuration. nih.gov

Octahedral: This geometry is common for metal ions that favor a coordination number of six, such as Mo(0) in carbonyl complexes or Ni(II) in complexes like [Ni(phen)₃]²⁺. araid.esmdpi.com The geometry is often distorted from a perfect octahedron due to the constraints of the chelating ligand. mdpi.com

Tetrahedral/Trigonal: d¹⁰ metal ions like Ag(I) are coordinatively flexible and can adopt geometries with lower coordination numbers, such as distorted tetrahedral or trigonal-planar, depending on the steric bulk of the ligands and the nature of the counter-anions involved. nih.govsci-hub.se

Ligand Field Effects

Ligand field theory explains the electronic structure of these complexes. The two nitrogen donors of the phenanthroline core create a strong ligand field. For a d⁸ metal like Pd(II) in a square-planar geometry, the d-orbitals are split into four distinct energy levels. libretexts.org The dₓ²-y² orbital, which points directly at the ligands, is significantly destabilized and becomes the highest in energy. libretexts.orgpearson.com The remaining d-orbitals (dxy, dz², dxz, dyz) are lower in energy.

This large energy gap (Δ) between the dₓ²-y² orbital and the next highest set of orbitals forces the eight d-electrons to pair up in the lower-energy orbitals, resulting in a low-spin, diamagnetic complex. quora.comlibretexts.org The magnitude of this splitting is influenced by the ligand's properties. 1,10-phenanthroline is a strong σ-donor and a π-accepting ligand. araid.es The π-acceptor character, arising from the delocalized π* orbitals of the aromatic system, can increase the ligand field splitting energy, contributing to the stability of the square-planar geometry. The electron-withdrawing nature of the bromine atom on the phenyl substituent is expected to have a modest electronic influence on the phenanthroline core, potentially affecting the energy levels of the molecular orbitals.

Complex Stability

Complexes formed with this compound are expected to be highly stable. This stability arises from several factors:

The Chelate Effect: As a bidentate (or tridentate in the case of orthopalladation) ligand, it forms a five-membered chelate ring with the metal ion. This is entropically more favorable than the coordination of two separate monodentate ligands, leading to a significant increase in the complex's thermodynamic stability.

Ligand Rigidity: The rigid, planar structure of the phenanthroline system pre-organizes the donor atoms for coordination, minimizing conformational strain upon complexation.

Electronic Effects: The strong σ-donating ability of the nitrogen atoms forms robust metal-ligand bonds. This is supplemented by π-backbonding, where the metal donates electron density back to the ligand's π* orbitals, further strengthening the interaction, especially with electron-rich metals in low oxidation states. araid.es

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental for identifying the structure of the 2-(4-Bromophenyl)-1,10-phenanthroline ligand. The spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling.

In a typical ¹H NMR spectrum of a 2-aryl-1,10-phenanthroline derivative, the aromatic protons resonate in the downfield region, generally between 7.5 and 9.5 ppm nih.govresearchgate.net. The protons on the phenanthroline core (H3 to H9) exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons. Protons H2 and H9 are typically the most deshielded and appear furthest downfield due to the electron-withdrawing effect of the nitrogen atoms nih.govsoton.ac.uk. The introduction of the 4-bromophenyl substituent at the 2-position simplifies the symmetry of the phenanthroline system, resulting in a more complex spectrum compared to the unsubstituted parent molecule. The protons of the bromophenyl group typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring researchgate.net.

Upon coordination to a metal center, such as Rhenium(I), significant changes are observed in the ¹H NMR spectrum soton.ac.uk. Chelation of the ligand typically causes a downfield shift of the phenanthroline proton resonances, providing clear evidence of complex formation soton.ac.uk.

Table 1: Representative ¹H NMR Spectral Data for Substituted 1,10-Phenanthroline (B135089) Ligands

| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 1,10-Phenanthroline-5,6-dione (B1662461) | 9.15 (dd, 2H), 8.52 (dd, 2H), 7.91 (dd, 2H) | H-2/9, H-4/7, H-3/8 |

| 2-(Phenylethynyl)-1,10-phenanthroline | 9.20 (d, 1H), 8.30 (d, 1H), 8.25 (d, 1H), 7.80 (m, 3H), 7.65 (d, 1H), 7.50 (m, 3H) | Aromatic Protons |

| 2,9-Dimethyl-1,10-phenanthroline-1-N-oxide | 8.02 (d, 1H), 7.62 (d, 1H), 7.58 (d, 1H), 7.54 (d, 1H), 7.43 (d, 1H), 7.42 (d, 1H), 2.86 (s, 3H), 2.69 (s, 3H) | Aromatic Protons, CH₃ |

Note: Data is based on analogous structures to illustrate typical chemical shifts. Spectra were recorded in CDCl₃ or MeOD. researchgate.netmdpi.comrsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for a complete carbon count and characterization of the hybridization and electronic environment of each carbon.

For this compound, the proton-decoupled ¹³C NMR spectrum is expected to show 18 distinct signals corresponding to the 18 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts for carbons in aromatic and heteroaromatic systems typically range from 120 to 160 ppm mdpi.comrsc.org. The quaternary carbons, particularly those bonded to nitrogen (C2, C9, and the bridgehead carbons) and the carbon bonded to bromine (C4' of the phenyl ring), can be identified by their characteristic chemical shifts and lower intensities. The carbon signals of the phenanthroline core are influenced by the nitrogen atoms and the substituent, leading to a wide dispersion of signals rsc.org.

Table 2: Representative ¹³C NMR Spectral Data for Substituted 1,10-Phenanthroline Ligands

| Compound | Chemical Shift (δ, ppm) | Assignment |

| 1,10-Phenanthroline-5,6-dione | 178.5, 153.2, 145.8, 138.1, 131.2, 126.4 | C=O, Aromatic C |

| 5-Methyl-1,10-phenanthroline-1-N-oxide | 142.2, 138.0, 137.6, 134.7, 133.3, 131.0, 129.0, 127.9, 127.6, 125.5, 124.1, 123.7, 16.7 | Aromatic C, CH₃ |

Note: Data is based on analogous structures to illustrate typical chemical shifts. Spectra were recorded in CDCl₃ or D₂O. mdpi.comrsc.org

NMR spectroscopy is not limited to ¹H and ¹³C; other magnetically active nuclei can be used to probe specific structural features in derivatives of this compound.

¹⁹F NMR: For derivatives where the bromine atom is replaced by fluorine, such as in 2-(4-fluorophenyl)-1,10-phenanthroline analogues, ¹⁹F NMR is a highly sensitive and powerful tool. Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, leading to strong signals and a wide chemical shift range of about 800 ppm, which minimizes signal overlap academie-sciences.fr. The ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for studying ligand-metal interactions or subtle structural changes nih.gov. For instance, in iridium(III) complexes with a 2-(4-fluorophenyl)imidazo[4,5-f]1,10-phenanthroline ligand, the fluorine signal appears around -107 to -110 ppm nih.gov.

⁷⁷Se NMR: Selenium-77 NMR can be employed to study selenium-containing derivatives or adducts. Although ⁷⁷Se has a low natural abundance (7.63%) and is less sensitive than protons, it has a very wide chemical shift range (over 3000 ppm), making it a sensitive probe of the selenium atom's local environment researchgate.nethuji.ac.ilnorthwestern.edunetlify.app. A common application is the formation of selenium adducts with N-heterocyclic carbenes (NHCs) to evaluate the electronic properties of the NHC ligand researchgate.netresearchgate.net. The ⁷⁷Se chemical shift in these adducts correlates with the π-accepting ability of the ligand researchgate.net. For example, ⁷⁷Se NMR shifts in selenium adducts of various imidazolium-based carbenes have been observed over a range from 42 ppm to 154 ppm, demonstrating the technique's sensitivity to electronic effects researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₈H₁₁BrN₂), HRMS is crucial for confirming its composition. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This pattern serves as a definitive signature for a monobrominated compound nih.govmdpi.com.

Table 3: HRMS Data for Molecular Formula Confirmation

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Observed Mass [M+H]⁺ (m/z) |

| This compound | C₁₈H₁₁BrN₂ | 335.0184 | Expected to be within 5 ppm of calculated value |

| Iridium Complex C6 | C₄₂H₂₆F₄IrN₆ | 883.1784 | 883.1832 |

Note: The calculated mass for the target compound is provided for reference. Observed data for a related iridium complex is shown as an example of HRMS accuracy. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes, allowing them to be transferred from solution to the gas phase with minimal fragmentation tudublin.ieresearchgate.net. ESI-MS is instrumental in characterizing metal complexes of this compound.

When a solution of a metal complex, such as a copper(I) or iridium(III) species, is analyzed by ESI-MS, the resulting spectrum typically shows a prominent peak corresponding to the intact cationic complex, for example, [Cu(L)₂]⁺ or [Ir(C^N)₂(N^N)]⁺ nih.govrsc.orgresearchgate.net. The mass-to-charge ratio and, crucially, the isotopic distribution pattern of this peak can confirm the stoichiometry of the complex (i.e., the number of ligands per metal ion) and the identity of the metal center. For instance, copper has two main isotopes (⁶³Cu and ⁶⁵Cu), which gives a characteristic pattern for copper-containing ions nih.gov. ESI-MS is also used to monitor the formation of complexes in solution and to study their stability tudublin.ie.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the precise atomic and molecular structure of crystalline materials. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can deduce the arrangement of atoms, bond lengths, and bond angles, providing a definitive structural model.

Single-crystal X-ray diffraction has been instrumental in characterizing 2-phenyl-1,10-phenanthroline (B3045544) and its derivatives, including metal complexes. nih.govresearchgate.net For instance, the structure of 2-phenyl-1,10-phenanthroline has been determined to have a coplanar conformation in its crystalline form. nih.govresearchgate.net When this ligand coordinates to metal centers, such as in dichlorido(2-phenyl-1,10-phenanthroline-κ²N,N')copper(II), the geometry around the metal ion is often a tetrahedrally distorted square-planar arrangement. nih.govresearchgate.net In this complex, the pendent phenyl ring is twisted relative to the phenanthroline plane. nih.govresearchgate.net

Similarly, in the case of a palladium(II) complex, bromido[2-(phenanthrolin-2-yl)phenyl-κ³C¹,N,N']palladium(II), the ligand adopts a tridentate bonding motif, which forces the pendent phenyl ring into a coplanar geometry. nih.govresearchgate.net The synthesis of imidazo-phenanthroline ligands and their corresponding Cu(I) complexes has also been investigated using X-ray analysis to understand their structural properties. mdpi.com

A novel heteroleptic Ag(I) compound, [AgL(PPh₃)]BF₄, where L is 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline, was characterized using X-ray crystallography. The analysis revealed a distorted trigonal planar geometry for the Ag(I) ion, coordinated to the two nitrogen atoms of the diimine ligand and one phosphorus atom from triphenylphosphine. mdpi.com

| Compound | Metal Ion | Coordination Geometry | Key Structural Feature |

| Dichlorido(2-phenyl-1,10-phenanthroline-κ²N,N')copper(II) | Cu(II) | Tetrahedrally distorted square-planar | Pendent phenyl ring is twisted |

| Bromido[2-(phenanthrolin-2-yl)phenyl-κ³C¹,N,N']palladium(II) | Pd(II) | Square-planar | Pendent phenyl ring is coplanar due to tridentate bonding |

| [Ag(2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline)(PPh₃)]BF₄ | Ag(I) | Distorted trigonal planar | Coordinated to two nitrogen atoms and one phosphorus atom |

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of intermolecular contacts. nih.gov

In the crystal structure of 2-(4-iodophenyl)-1,10-phenanthroline, quantum-chemical calculations have been used to analyze the intermolecular interaction energies. These studies revealed a hierarchical organization within the crystal, starting with the formation of stacked dimers with the highest binding energy. These dimers then assemble into infinite columns stabilized by further stacking interactions. researchgate.net

For a series of N-(chlorophenyl)pyridinecarboxamides, Hirshfeld surface analysis and contact enrichment studies were employed to probe the interaction environments. dcu.ie The predominant hydrogen bonding mode was found to be N−H···N(pyridine) interactions, although amide···amide interactions were also observed in some isomers. dcu.ie In certain crystal structures, weak C−H···O=C and C−H···C interactions play a role in linking molecular chains into more complex arrangements. dcu.ie The analysis of chlorine-containing compounds in the Cambridge Structural Database (CSD) provides a broader context for understanding the types and frequencies of intermolecular contacts involving chlorine atoms. dcu.ie

Electronic Spectroscopy (UV/Vis and Emission Spectroscopy)

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light. These techniques provide valuable information about the electronic structure and photophysical properties of compounds like this compound.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. ufg.br The UV-Vis spectrum of 1,10-phenanthroline and its derivatives is characterized by absorption bands arising from π → π* and n → π* transitions. researchgate.netdergipark.org.tr For the parent 1,10-phenanthroline, an absorbance peak is observed at 232 nm. aatbio.com

In a study of Fe(III), Ni(II), and Zn(II) complexes with 1,10-phenanthroline, the UV-Vis spectra showed maximum absorption wavelengths (λmax) at 315.50 nm, 325.00 nm, and 315.00 nm, respectively. dergipark.org.tr These absorptions are attributed to π → π* and n → π* electronic transitions within the ligand, which are shifted upon complexation with the metal ions. dergipark.org.tr The absorption spectra of various substituted 1,10-phenanthroline ligands and their metal complexes have been systematically investigated to understand the influence of substituents on the electronic transitions. mdpi.comrsc.org For example, the introduction of a phenyl group at the 2-position of 1,10-phenanthroline, and subsequent modifications to this phenyl ring, can tune the electronic properties of the resulting ligands and their metal complexes. mdpi.com

| Compound/Complex | λmax (nm) | Type of Transition |

| 1,10-phenanthroline | 232 | Not specified |

| Fe(III)-1,10-phenanthroline | 315.50 | π → π* and n → π |

| Ni(II)-1,10-phenanthroline | 325.00 | π → π and n → π |

| Zn(II)-1,10-phenanthroline | 315.00 | π → π and n → π* |

Photoluminescence spectroscopy encompasses fluorescence and phosphorescence, which are the emission of light from excited electronic states. These techniques provide insights into the de-excitation pathways of a molecule and are sensitive to its environment and structural features. The parent compound, 1,10-phenanthroline, and its derivatives exhibit fluorescence from a spin-allowed ¹(π-π*) excited state. soton.ac.uk

The emission properties of metal complexes of this compound and related ligands are of significant interest. For instance, heteroleptic Cu(I) complexes containing imidazo-phenanthroline ligands show bright emission in the solid state. mdpi.com The introduction of phenyl groups on the phenanthroline ligand in Ru(II) complexes has been shown to significantly increase the quantum yield of emission. washington.edu Lanthanide complexes with a para-substituted 2-phenoxy-1,10-phenanthroline ligand exhibit enhanced emission from the metal centers due to efficient energy transfer from the ligand (antenna effect). mdpi.com The triplet-state energy of the ligand is crucial for this process and must be appropriately matched with the emissive levels of the lanthanide ion. mdpi.com

The luminescence of Cu(I) iodide complexes with 2,9-dimethyl-1,10-phenanthroline and various phosphine ligands has been studied in the solid state. These complexes exhibit intense orange photoluminescence, which is significantly higher than that of analogous complexes with unsubstituted 1,10-phenanthroline. plu.mx

Time-resolved spectroscopy techniques are employed to study the dynamics of excited states on very short timescales, typically from femtoseconds to microseconds. These methods allow for the determination of excited-state lifetimes and the elucidation of the pathways of energy relaxation and transfer.

The excited-state dynamics of heteroleptic Cu(I) diimine complexes have been investigated using transient optical spectroscopy. caltech.edu These studies reveal how the substitution on the phenanthroline ligand can significantly impact the decay of the triplet metal-to-ligand charge transfer (³MLCT) state, leading to an increase in the excited-state lifetime. caltech.edu For example, the excited-state lifetimes of imidazo[4,5-f]-1,10-phenanthroline ligands are typically in the nanosecond range, indicative of fluorescence from a ¹(π-π*) state. soton.ac.uk

In a study of porphyrin-naphthalenediimide-porphyrin triads, ultrafast fluorescence and transient absorption spectroscopy were used to investigate the excited-state dynamics. In non-polar solvents, the dynamics were similar to the individual components, but in polar solvents, charge separation from the excited porphyrin to the naphthalenediimide occurred on a picosecond timescale. rsc.org Time-resolved stimulated emission depletion (STED) spectroscopy has also been used to study the excited-state dynamics of new fluorenyl derivatives, revealing spectral shifts on a picosecond timescale due to solvent relaxation processes. nih.gov These advanced techniques provide a detailed picture of the processes that occur immediately following photoexcitation.

Electrochemical Characterization: Cyclic Voltammetry and Redox Properties

The electrochemical behavior of this compound is primarily governed by the redox-active 1,10-phenanthroline core. The phenanthroline ring system is known to undergo reversible reduction processes. The presence of the 4-bromophenyl substituent at the 2-position influences the electronic properties of the phenanthroline system, thereby modulating its redox potentials.

Cyclic voltammetry (CV) is a key technique used to study these properties. For phenanthroline-based ligands, the CV typically shows one or more reduction waves corresponding to the acceptance of electrons into the π-system of the phenanthroline rings. The substituent on the phenanthroline ring plays a critical role; electron-withdrawing groups, such as the bromophenyl group, are expected to make the reduction occur at less negative potentials compared to unsubstituted 1,10-phenanthroline. Conversely, electron-donating groups would have the opposite effect chemicalpapers.com.

The redox behavior of related phenanthroline complexes has been studied, illustrating the influence of substituents on the metal center's redox potential chemicalpapers.comnih.gov. While specific redox potential values for this compound are not extensively documented in the provided search results, the general principles suggest that the compound will exhibit distinct redox events. The substitution pattern can affect the energy levels of the molecular orbitals involved in the redox processes. In metal complexes, these ligands can also accept electron density from the metal center, a process known as π-backbonding, which further influences the electrochemical properties researchgate.net.

Table 1: Expected Electrochemical Properties of this compound

| Property | Description | Expected Influence of 4-Bromophenyl Group |

|---|---|---|

| Reduction Potential | The potential at which the phenanthroline core accepts an electron. | The electron-withdrawing nature of the bromine atom is expected to shift the reduction potential to be less negative compared to unsubstituted phenanthroline. |

| Oxidation Potential | The potential at which the molecule loses an electron. | Oxidation is generally more difficult for phenanthroline itself and may be influenced by the bromophenyl group. |

| Redox Reversibility | The ability of the molecule to be reversibly reduced and oxidized. | Phenanthroline systems often exhibit quasi-reversible or reversible redox events. |

Other Spectroscopic and Thermal Characterization Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups and confirming the structure of this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The key vibrational modes for the 1,10-phenanthroline moiety include C=C and C=N stretching vibrations within the aromatic rings. These typically appear in the 1650-1400 cm⁻¹ region of the spectrum rsc.orgresearchgate.net. The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, appear in the 900-650 cm⁻¹ region researchgate.net.

The presence of the 4-bromophenyl group introduces additional characteristic peaks. A strong absorption band corresponding to the C-Br stretching vibration is expected, typically found in the lower frequency region of the spectrum. The para-substitution pattern on the benzene ring can also be identified by its characteristic out-of-plane C-H bending vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 1620-1580 | C=N Stretch | Phenanthroline Ring |

| 1590-1450 | C=C Stretch | Aromatic Rings |

| ~830-810 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene Ring |

Thermal Analysis (Thermogravimetric Analysis - TGA)

Compounds based on the 1,10-phenanthroline scaffold are known for their high thermal stability due to their rigid, aromatic structure . The TGA curve for such a compound would typically show a stable plateau at lower temperatures, followed by a sharp drop in mass at the onset of decomposition.

The introduction of a bromine atom into the structure can influence its thermal properties. In some cases, halogenation can increase the thermal stability of organic compounds . The thermal decomposition of this compound would likely proceed through the fragmentation of the molecule at high temperatures. The analysis of hybrid materials containing phenanthroline shows that the organic components typically begin to decompose at temperatures around 300°C researchgate.net. It is expected that this compound would exhibit high thermal stability, with a decomposition temperature well above 200°C.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the structural and electronic properties of phenanthroline-based ligands and their coordination compounds. These calculations are instrumental in rationalizing experimental observations and predicting the behavior of new molecular designs.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For 2-(4-Bromophenyl)-1,10-phenanthroline, the geometry optimization typically involves the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p) semanticscholar.orgnih.gov.

The optimized structure is expected to feature a largely planar 1,10-phenanthroline (B135089) core. The key geometric parameter is the dihedral angle between this phenanthroline plane and the plane of the 4-bromophenyl substituent at the 2-position. Due to some steric hindrance between the hydrogen atoms on the phenyl ring and the phenanthroline backbone, this angle is typically non-zero, leading to a twisted conformation semanticscholar.org.

When coordinated to a metal ion, such as Europium(III), the ligand's geometry adapts. In complexes, the nitrogen atoms of the phenanthroline moiety coordinate with the metal center. For instance, in related complexes like [Eu(PEP)₂Cl₃] (where PEP is 2-(phenylethynyl)-1,10-phenanthroline), the Eu–N bond lengths are calculated to be in the range of 2.5 Å to 2.6 Å, providing insight into the coordination environment mdpi.com. The specific bond lengths and angles within the this compound ligand would be slightly altered upon complexation due to the electronic effects of metal coordination.

Table 1: Representative Calculated Geometric Parameters for Substituted Phenanthroline Systems

| Parameter | Typical Value | Reference Analog |

|---|---|---|

| Dihedral Angle (Phenanthroline-Phenyl) | ~30-40° | Phenanthrene-based D-π-A systems semanticscholar.org |

This table presents typical values derived from structurally similar compounds to illustrate expected geometric parameters.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and the energy required for electronic excitation irjweb.com.

For donor-π-acceptor (D-π-A) systems based on phenanthroline, DFT calculations show that the HOMO is typically localized on the electron-rich phenanthroline core, while the LUMO is distributed over the electron-accepting substituent semanticscholar.org. In this compound, the phenanthroline unit acts as the donor and the bromophenyl group serves as the acceptor.

The introduction of substituents significantly modulates the HOMO-LUMO gap. For an unsubstituted phenanthroline, the calculated gap is around 4.83 eV semanticscholar.org. Adding a π-conjugated acceptor group like the bromophenyl moiety is expected to lower the LUMO energy level, thereby narrowing the HOMO-LUMO gap and shifting absorption to longer wavelengths. This tuning of the energy gap is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) semanticscholar.org. A smaller energy gap generally corresponds to higher chemical reactivity and polarizability nih.gov.

Table 2: Calculated Frontier Orbital Energies and Gaps for Phenanthroline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,10-Phenanthroline (unsubstituted) | -6.26 | -1.43 | 4.83 |

Data sourced from computational studies on phenanthroline and its derivatives to show the effect of substitution semanticscholar.org.

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules, predicting the wavelengths and intensities of electronic transitions semanticscholar.orgmdpi.com. For this compound, the UV-Visible spectrum is expected to be dominated by π→π* transitions within the aromatic system.

The lowest energy absorption band typically corresponds to the HOMO→LUMO transition mdpi.com. In related phenanthroline derivatives, this transition is characterized as an intramolecular charge transfer (ICT) from the phenanthroline donor to the phenyl-based acceptor group semanticscholar.org. Higher energy bands are generally assigned to π→π* transitions localized on the phenanthroline moiety itself mdpi.com. In metal complexes, new bands appear, most notably the metal-to-ligand charge transfer (MLCT) bands, which are often found at lower energies (longer wavelengths) than the ligand-centered transitions nih.govacs.org.

The redox properties of this compound, both as a free ligand and within a metal complex, are critical for its application in areas like catalysis and phototherapy. DFT calculations can predict redox potentials, which correspond to the energy change upon adding or removing an electron.

The electrochemical behavior of such compounds is typically characterized by reversible reduction waves. For ruthenium(II) polypyridyl complexes, each ligand can successively accept an electron. The potential at which these reductions occur is sensitive to the ligand's structure nih.gov. The first two reductions in a [Ru(phen)₂(L)]²⁺ complex are generally localized on the unsubstituted phenanthroline ligands, while the third reduction involves the substituted ligand (L) nih.gov. The electron-withdrawing nature of the bromophenyl group in this compound would likely make its reduction potential less negative (i.e., easier to reduce) compared to an unsubstituted phenanthroline. Conversely, the oxidation potential, often centered on the metal in a complex (e.g., Ru²⁺/Ru³⁺), is also modulated by the electronic properties of the ligands acs.org.

Molecular Dynamics and Molecular Docking Studies

To understand the potential biological applications of this compound, particularly as an anticancer agent, molecular simulations are employed to study its interactions with biomolecules.

Phenanthroline derivatives are well-known for their ability to interact with DNA, a key target for many anticancer drugs. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target.

For this compound and its complexes, several DNA binding modes are possible:

Intercalation: The planar phenanthroline ring can insert itself between the base pairs of the DNA double helix. This mode is stabilized by π-stacking interactions with the DNA bases researchgate.netsemanticscholar.org.

Groove Binding: The molecule can fit into the minor or major grooves of the DNA helix, held in place by van der Waals forces, electrostatic interactions, and hydrogen bonds arxiv.org.

Electrostatic External Binding: Positively charged metal complexes can bind to the negatively charged phosphate backbone of DNA researchgate.net.

Theoretical studies on the intercalation of phenanthroline ligands with DNA tetramers (e.g., adenine-thymine and guanine-cytosine) have been performed to calculate the interaction energies and analyze the structural changes in DNA upon binding arxiv.org. Docking simulations can affirm the most likely binding mode by comparing the calculated binding energies of different poses. Such studies have confirmed that many novel mixed-ligand metal complexes containing a 1,10-phenanthroline moiety bind to DNA via intercalation researchgate.net. The 4-bromophenyl substituent would likely reside in one of the DNA grooves, potentially influencing the binding affinity and specificity.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

An exhaustive search of scientific literature and chemical databases was conducted to obtain data regarding the Hirshfeld surface analysis of this compound. This computational method is instrumental in qualitatively and quantitatively characterizing intermolecular interactions within a crystal lattice, providing valuable insights into the forces that govern the supramolecular assembly of a compound.

Despite a thorough investigation, no specific studies detailing the Hirshfeld surface analysis of this compound could be located. While research on other derivatives of bromophenyl and phenanthroline compounds often includes such analyses to elucidate packing motifs and dominant intermolecular forces, this particular compound has not been the subject of such a published investigation.

Therefore, detailed research findings, including data tables quantifying the percentage contributions of various intermolecular contacts (such as H···H, C···H, Br···H, and π-π stacking interactions) for this compound, are not available in the current body of scientific literature.

Advanced Applications and Functional Materials Development

Optoelectronic and Photonic Applications

The extended π-conjugated system and the presence of nitrogen atoms in the phenanthroline scaffold of 2-(4-bromophenyl)-1,10-phenanthroline make it and its derivatives highly suitable for a range of optoelectronic and photonic applications. These include components for Organic Light-Emitting Diodes (OLEDs), photosensitizers for energy conversion, and emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).

Organic Light-Emitting Diode (OLED) Components and Luminescent Materials

The compound this compound serves as a precursor in the synthesis of organic light-emitting materials for devices like light-emitting diodes (LEDs). chembk.comchembk.com The phenanthroline unit is a well-established component in luminescent materials due to its rigidity, planarity, and chelating ability, which are conducive to creating efficient light-emitting molecules and metal complexes. researchgate.net The chemical versatility of the 1,10-phenanthroline (B135089) core has been widely exploited to design a variety of luminescent organic derivatives and coordination compounds. researchgate.net

For instance, phenanthroimidazole-based TADF emitters have been synthesized and have demonstrated high external quantum efficiencies in green OLEDs. rsc.org These materials often incorporate a donor-acceptor (D-A) structure to achieve the necessary separation of HOMO and LUMO. rsc.org

The following table summarizes the performance of some phenanthroline-based TADF emitters in OLEDs:

| Emitter | Donor Moiety | Acceptor Moiety | Maximum External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates |

| T22 | - | - | 19.2% | (0.148, 0.098) |

| T23 | - | - | 18.3% | (0.150, 0.097) |

| PPZPPI | Phenazine (B1670421) | Phenanthroimidazole | 21.06% | - |

| PPZTPI | Phenazine | Phenanthroimidazole | 20.52% | - |

This table showcases the efficiency of various phenanthroline-based emitters in OLED applications. Data sourced from beilstein-journals.orgrsc.org.

Photosensitizers for Solar Energy Conversion and Photochemical Reactions

A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, often initiating a photochemical reaction. ossila.com The 1,10-phenanthroline scaffold is a key component in the design of photosensitizers due to its ability to form stable complexes with various transition metals and its inherent photophysical properties. ossila.comnih.gov These properties are crucial for applications in solar energy conversion and other photochemical processes. chembk.comchembk.com

The rigid and planar structure of phenanthroline derivatives facilitates their interaction with other molecules and their ability to absorb and transfer energy efficiently. researchgate.net When incorporated into metal complexes, the phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then participates in the desired photochemical reaction. mdpi.com

For example, iron complexes with 2,9-diaryl-1,10-phenanthroline ligands have shown remarkable reactivity and selectivity in the hydrosilylation of alkenes. nih.gov The catalytic performance is strongly influenced by the steric bulk of the aryl groups on the phenanthroline ligand. nih.gov This highlights the tunability of the phenanthroline scaffold for specific photochemical transformations.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to potentially 100% internal quantum efficiency. beilstein-journals.org Materials capable of TADF have become a major focus of research for third-generation OLEDs. beilstein-journals.orgrsc.org The key to designing efficient TADF emitters is to achieve a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). beilstein-journals.org

The 1,10-phenanthroline framework is a valuable component in the construction of TADF emitters. By incorporating electron-donating and electron-accepting moieties into a molecule containing a phenanthroline unit, it is possible to spatially separate the HOMO and LUMO, thereby reducing the ΔEST. beilstein-journals.orgrsc.org

For example, donor-acceptor type molecules where triphenylamine (B166846) acts as the donor and a phenanthroline derivative acts as the acceptor have been synthesized. nih.gov These molecules can exhibit dual emission, including TADF and ultralong room-temperature phosphorescence (URTP), by controlling the excited state dynamics through metal coordination. nih.gov The introduction of a phenanthroimidazole moiety as an acceptor group in conjunction with a phenazine donor has also led to the development of highly efficient green TADF emitters. rsc.org

Catalytic Applications in Organic Synthesis

The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry and has found extensive use in catalysis. researchgate.net Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating ligand for a wide range of transition metals. researchgate.netchim.it This has led to the development of numerous catalysts for various organic transformations.

Ligands for Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

The compound this compound and its derivatives are highly effective ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. scispace.comnih.gov These reactions are fundamental in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The phenanthroline ligand plays a crucial role in stabilizing the palladium catalyst and tuning its activity and selectivity. nih.gov

Palladium catalysts supported on microporous organic polymers (MOPs) incorporating the 1,10-phenanthroline structure have been developed. scispace.comnih.gov These heterogeneous catalysts offer advantages such as high surface area, stability, and reusability. scispace.comnih.gov For instance, a phenanthroline-based MOP post-modified with palladium acetate (B1210297) has been shown to be a highly efficient catalyst for Suzuki-Miyaura and Heck coupling reactions, with the ability to be reused multiple times without significant loss of activity. scispace.com

The following table details the performance of a Phen-Pd-MOP catalyst in the Suzuki-Miyaura coupling reaction of various aryl halides with phenylboronic acid, demonstrating excellent yields. scispace.com

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | Biphenyl | 99 |

| Bromobenzene | Biphenyl | 98 |

| 4-Iodotoluene | 4-Methylbiphenyl | 98 |

| 4-Iodoanisole | 4-Methoxybiphenyl | 99 |

| 4-Iodonitrobenzene | 4-Nitrobiphenyl | 92 |

This table illustrates the catalytic efficiency of a palladium catalyst supported on a phenanthroline-based microporous organic polymer in Suzuki-Miyaura coupling reactions. Data sourced from scispace.com.

Specific Catalytic Transformations Involving the Phenanthroline Scaffold

The versatility of the 1,10-phenanthroline scaffold extends to a variety of specific catalytic transformations beyond palladium-catalyzed cross-coupling reactions. The ability to modify the phenanthroline core with different substituents allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, leading to catalysts with unique reactivity and selectivity. nih.gov

One notable example is the use of iron complexes with 2,9-diaryl-1,10-phenanthroline ligands for the hydrosilylation of alkenes. nih.gov These catalysts exhibit unusual selectivity, such as benzylic selectivity with internal alkenes and Markovnikov selectivity with terminal styrenes. nih.gov Mechanistic studies suggest that this unique selectivity arises from a π-π interaction between the phenyl group of the alkene and the phenanthroline ligand. nih.gov

Furthermore, copper complexes incorporating phenanthroline ligands have been investigated for their catalytic activity. For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl halides. researchgate.net

Biomedical and Biological Research

The unique structural characteristics of this compound, particularly the presence of a planar phenanthroline system and a reactive bromophenyl group, have made it and its derivatives subjects of significant interest in biomedical and biological research. These compounds, especially when complexed with metal ions, exhibit a wide range of biological activities.

Anticancer Agents and Cytotoxicity Studies Against Cancer Cell Lines

The planar 1,10-phenanthroline (phen) ligand is a well-known intercalating agent, and its derivatives are extensively studied for their potential as anticancer drugs. rsc.orgnih.gov The introduction of a 4-bromophenyl substituent at the 2-position can modulate the biological activity of the parent phenanthroline molecule.

Metal complexes of phenanthroline derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, copper(II), manganese(II), and silver(I) complexes of 1,10-phenanthroline have demonstrated concentration-dependent cytotoxic effects on human carcinoma cell lines, with IC50 values indicating cytotoxicity several times greater than the established anticancer drug cisplatin (B142131). nih.govmaynoothuniversity.ie Studies on gold(III) and platinum(II) complexes of 1,10-phenanthroline have also revealed time and concentration-dependent cytotoxic and antitumoral effects on both Chinese hamster lung fibroblast-like (V79 379A) and human lung carcinoma epithelial-like (A549) cell lines. nih.gov The presence of the bromophenyl group in this compound can further enhance these properties. For example, a copper(II) complex containing 4-fluorophenoxyacetic acid hydrazide and 1,10-phenanthroline was found to be selective for LNCaP prostate cancer cells. mdpi.com

The antitumor activity of phenanthroline-based compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle. For example, 2,9-di-sec-butyl-1,10-phenanthroline (B1254918) (dsBPT) has been shown to induce autophagy, G1 cell cycle arrest, and apoptosis in lung and head and neck cancer cell lines. plos.org The combination of dsBPT with cisplatin exhibited a synergistic inhibitory effect on cancer cell growth. plos.org

Table 1: Cytotoxicity of Selected Phenanthroline-Based Compounds

| Compound/Complex | Cell Line(s) | IC50 Value | Reference |

| [Cu(phen)2(mal)]·2H2O | A-498, Hep-G2 | > Cisplatin | nih.govmaynoothuniversity.ie |

| [Mn(phen)2(mal)]·2H2O | A-498, Hep-G2 | > Cisplatin | nih.govmaynoothuniversity.ie |

| [Ag2(phen)3(mal)]·2H2O | A-498, Hep-G2 | > Cisplatin | nih.govmaynoothuniversity.ie |

| Au(III)-phenanthroline complex | V79 379A, A549 | Concentration-dependent | nih.gov |

| Pt(II)-phenanthroline complex | V79 379A, A549 | Concentration-dependent | nih.gov |

| 2,9-di-sec-butyl-1,10-phenanthroline | Lung and Head & Neck Cancer | 0.1–0.2 μM | plos.org |

Antimicrobial and Antibacterial Investigations

The growing threat of antimicrobial resistance has spurred research into new classes of antibacterial agents. nih.gov 1,10-phenanthroline and its metal complexes have emerged as a promising group of compounds with broad-spectrum antimicrobial activity. nih.govnih.govsciencepublishinggroup.com The coordination of metal ions to the phenanthroline ligand can significantly enhance its antimicrobial efficacy. nih.govsciencepublishinggroup.com

Metal-phenanthroline complexes have demonstrated activity against a range of bacteria, including multidrug-resistant clinical isolates. nih.gov For instance, copper(II), manganese(II), and silver(I) complexes incorporating 1,10-phenanthroline have shown notable antibacterial activity. nih.gov Specifically, complexes of 1,10-phenanthroline-5,6-dione (B1662461) (phendione) with silver(I) and copper(II) were effective against carbapenemase-producing Acinetobacter baumannii. nih.gov These complexes were found to be bactericidal against planktonic cells and also inhibited biofilm formation. nih.gov

The mechanism of antimicrobial action is believed to involve multiple pathways, including the inhibition of metalloenzymes and interaction with DNA. nih.govsciencepublishinggroup.com The lipophilicity of the phenanthroline ligand, which can be modified by substituents like the 4-bromophenyl group, plays a crucial role in its antibacterial activity by influencing its ability to permeate bacterial cell membranes.

Table 2: Antimicrobial Activity of Selected Phenanthroline-Based Compounds

| Compound/Complex | Target Organism(s) | Key Findings | Reference(s) |

| Metal-phenanthroline complexes (Cu, Mn, Ag) | Multidrug-resistant pathogens | Highest activity in compounds with phen ligand. nih.gov | nih.gov |

| Phendione and its metal complexes (Ag, Cu) | Acinetobacter baumannii | Bactericidal and anti-biofilm activity. nih.gov | nih.gov |

| Phenanthroline-oxazine ligands and their metal complexes (Ag, Mn, Cu) | E. coli, S. aureus | Metal complexes showed enhanced activity compared to the free ligand. | maynoothuniversity.ie |

Enzyme Mimetic Activity and Nuclease Capabilities

The 1,10-phenanthroline-copper complex is a well-known chemical nuclease, capable of cleaving DNA. nih.govias.ac.inresearchgate.net This nuclease activity is dependent on the presence of a reducing agent and molecular oxygen. The mechanism involves the reduction of Cu(II) to Cu(I), which then activates oxygen to generate reactive oxygen species, such as hydroxyl radicals, that attack the deoxyribose backbone of DNA, leading to strand scission. ias.ac.innih.gov

The inherent DNA binding affinity of the phenanthroline ligand directs the nuclease activity to the DNA. nih.gov Researchers have worked on targeting this nuclease activity to specific DNA sequences by attaching the phenanthroline ligand to oligonucleotides or other DNA-binding molecules. nih.govnih.gov The substitution pattern on the phenanthroline ring can influence the efficiency and specificity of the nuclease activity. The presence of the 4-bromophenyl group in this compound could potentially modulate its nuclease capabilities by altering its electronic properties and steric interactions with the DNA.

Furthermore, metal complexes of phenanthroline derivatives can exhibit enzyme mimetic activities beyond nuclease action. For example, they have been shown to inhibit enzymes like elastase B, a metalloenzyme secreted by P. aeruginosa. nih.gov

DNA Interaction Mechanisms (Intercalation, Binding, Cleavage)

The interaction of this compound and its metal complexes with DNA is a cornerstone of their biological activity. The planar aromatic structure of the 1,10-phenanthroline moiety allows it to intercalate between the base pairs of the DNA double helix. rsc.orgnih.gov This intercalation can lead to significant changes in the DNA structure, such as unwinding and lengthening of the DNA molecule. mit.edu

The mode and strength of DNA binding are influenced by several factors, including the nature of the metal ion and the substituents on the phenanthroline ring. nih.govrsc.org For instance, palladium(II) and platinum(II) complexes with 1,10-phenanthroline have been shown to be effective DNA intercalators, with the phenanthroline ligand enhancing their antiproliferative activity. nih.gov The 4-bromophenyl group can influence the intercalation by providing additional steric bulk and altering the electronic distribution of the molecule.

Besides intercalation, these compounds can also bind to the grooves of DNA. nih.gov The ultimate consequence of this DNA interaction can be the cleavage of the DNA strands, as discussed in the nuclease activity section. ias.ac.innih.govnih.gov The mechanism of cleavage can be either oxidative, involving reactive oxygen species, or hydrolytic. nih.gov

Table 3: DNA Interaction Properties of Phenanthroline Derivatives

| Compound/Complex | Interaction Mode | Consequence | Reference(s) |

| Phenanthroline derivatives | Intercalation | Cytotoxic effects | rsc.org |